![molecular formula C13H13ClN2O2S B7882544 2-Methyl-7-(2-methylthiazol-4-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride](/img/structure/B7882544.png)
2-Methyl-7-(2-methylthiazol-4-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-7-(2-methylthiazol-4-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzo[b][1,4]oxazine core structure, which is fused with a thiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-(2-methylthiazol-4-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[b][1,4]oxazine core, followed by the introduction of the thiazole ring through a series of condensation and cyclization reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process is often scaled up from laboratory synthesis to industrial-scale production, ensuring consistency and efficiency.
化学反应分析
Types of Reactions
2-Methyl-7-(2-methylthiazol-4-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially different properties and applications.
科学研究应用
2-Methyl-7-(2-methylthiazol-4-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
作用机制
The mechanism of action of 2-Methyl-7-(2-methylthiazol-4-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 4-Methyl-2-(2-methylthiazol-4-yl)phenol
- 2-Amino-4-methylthiazole
- 2-Bromo-4-methylthiazole
Uniqueness
Compared to similar compounds, 2-Methyl-7-(2-methylthiazol-4-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride stands out due to its unique combination of a benzo[b][1,4]oxazine core and a thiazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
IUPAC Name |
2-methyl-7-(2-methyl-1,3-thiazol-4-yl)-4H-1,4-benzoxazin-3-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S.ClH/c1-7-13(16)15-10-4-3-9(5-12(10)17-7)11-6-18-8(2)14-11;/h3-7H,1-2H3,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJDNUQYPKZPKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C=C(C=C2)C3=CSC(=N3)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[2-Amino-1-(dimethylamino)ethyl]phenol](/img/structure/B7882464.png)
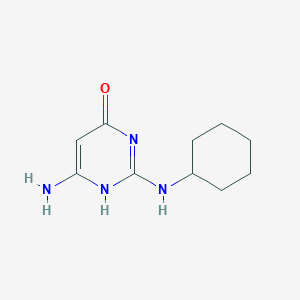
![[(E)-(6-ethyl-9,11,11-trimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-3-ylidene)amino]thiourea](/img/structure/B7882473.png)
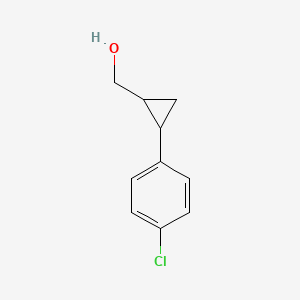
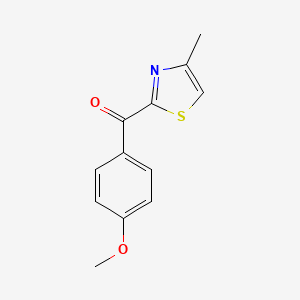
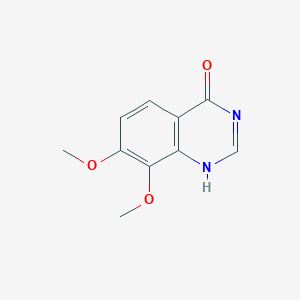
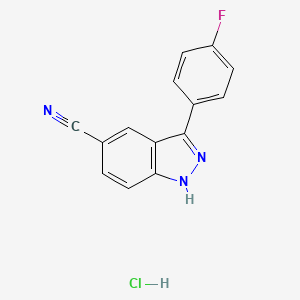
![4-[3-(Dimethylamino)phenyl]benzohydrazide](/img/structure/B7882514.png)
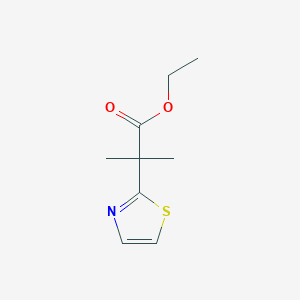
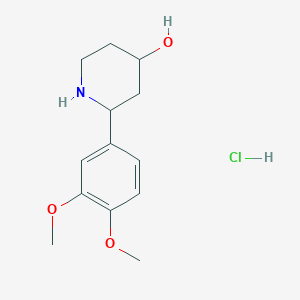
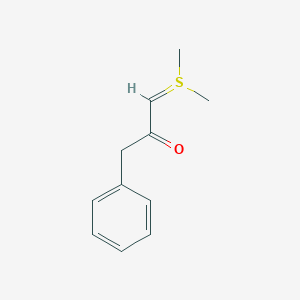
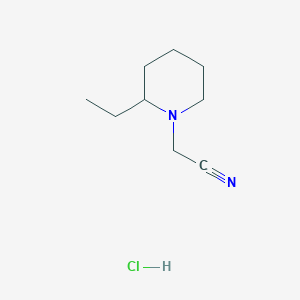
![7-bromo-1H-pyrazolo[4,3-c]quinolin-3-amine](/img/structure/B7882557.png)
![8-fluoro-1H-pyrazolo[4,3-c]quinolin-3-amine](/img/structure/B7882564.png)
